molecular formula C23H18Cl4N2O4 B11557533 N,N'-(4-Methyl-1,3-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]

N,N'-(4-Methyl-1,3-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]

Cat. No.: B11557533
M. Wt: 528.2 g/mol
InChI Key: YFYDJCNHNGFVLI-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide is a synthetic organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This intermediate is prepared by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-methyl-5-aminophenol to form the corresponding amide.

    Coupling Reaction: The final step involves coupling the amide with another molecule of 2-(2,4-dichlorophenoxy)acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(2,4-Dichlorophenoxy)propionic acid: Used as a herbicide and plant growth regulator.

Uniqueness

2-(2,4-dichlorophenoxy)-N-{5-[2-(2,4-dichlorophenoxy)acetamido]-2-methylphenyl}acetamide is unique due to its dual dichlorophenoxy groups and amide linkage, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18Cl4N2O4

Molecular Weight

528.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylphenyl]acetamide

InChI

InChI=1S/C23H18Cl4N2O4/c1-13-2-5-16(28-22(30)11-32-20-6-3-14(24)8-17(20)26)10-19(13)29-23(31)12-33-21-7-4-15(25)9-18(21)27/h2-10H,11-12H2,1H3,(H,28,30)(H,29,31)

InChI Key

YFYDJCNHNGFVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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